3-Bromo-3,3-difluoropropan-1-ol is a bifunctional chemical intermediate designed for the efficient introduction of the 3-hydroxy-2,2-difluoropropyl moiety into a range of molecular structures. The gem-difluoro group is a critical pharmacophore in medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for other functional groups. This compound's primary utility lies in its role as a precursor in nucleophilic substitution reactions, where the primary alcohol offers a site for further derivatization and the primary bromo-difluoro group provides a reliable reactive handle.
Selecting a generic substitute for 3-bromo-3,3-difluoropropan-1-ol introduces significant process and performance failures. The non-fluorinated analog, 3-bromopropan-1-ol, cannot deliver the key downstream advantages of the gem-difluoro group, such as blocked metabolic oxidation at the C2 position and altered molecular acidity (pKa). Within the fluorinated class, a hypothetical 3-chloro analog would exhibit significantly lower reactivity in nucleophilic substitutions, requiring harsher conditions that risk degrading complex substrates. Conversely, an iodo-analog, while more reactive, is typically less stable, less commercially available, and more costly, presenting challenges for process scale-up and raw material sourcing. The bromo- functionality provides the optimal balance of reactivity and stability for most common synthetic applications.
The carbon-bromine bond in 3-bromo-3,3-difluoropropan-1-ol offers a well-characterized and highly favorable reactivity profile for SN2 reactions. In nucleophilic substitutions, the leaving group ability follows the trend I- > Br- > Cl- >> F-. This positions the bromide as the optimal choice for reactions that require reliable activation without the extreme reactivity and potential instability of an iodide, or the relative inertness of a chloride which often necessitates harsher conditions or catalysts. This balanced reactivity ensures broader substrate compatibility and simplifies process optimization.
| Evidence Dimension | Relative reaction rate in SN2 reactions |
| Target Compound Data | Good reactivity and leaving group ability (Bromide) |
| Comparator Or Baseline | Chloride: Slower reaction rate. Iodide: Faster, but often less stable and more expensive. |
| Quantified Difference | Qualitative but well-established reactivity trend: I > Br > Cl. |
| Conditions | Standard SN2 reaction conditions. |
This compound enables efficient bond formation under moderate conditions, preserving sensitive functional groups elsewhere in the molecule and reducing development time.
A primary procurement driver for this compound over its non-fluorinated analog, 3-bromopropan-1-ol (CAS 627-18-9), is the introduction of a gem-difluoro group. This motif is a validated bioisostere for ethers or carbonyls and critically, it blocks the C2 position from common metabolic pathways like cytochrome P450-mediated oxidation. Replacing a -CH2- group from a non-fluorinated precursor with the -CF2- group from this compound can fundamentally improve the pharmacokinetic profile of a drug candidate.
| Evidence Dimension | Metabolic stability at C2 position |
| Target Compound Data | Blocked to oxidative metabolism due to C-F bonds. |
| Comparator Or Baseline | 3-bromopropan-1-ol provides a -CH2- group which is susceptible to metabolic oxidation. |
| Quantified Difference | Not quantified in a direct comparison, but the principle of blocking metabolism with gem-difluoro groups is a foundational strategy in medicinal chemistry. |
| Conditions | In vivo or in vitro metabolic assays. |
For buyers in pharmaceutical or agrochemical R&D, selecting this fluorinated precursor is a strategic decision to design more stable and potentially more effective end-compounds.
3-Bromo-3,3-difluoropropan-1-ol has been successfully utilized as a precursor to synthesize 2-(2,2-difluoro-3-hydroxy-propyl)isoindoline-1,3-dione (CAS 128490-28-8). Phthalimide derivatives are a privileged scaffold in medicinal chemistry. The successful use of this compound in a standard Gabriel-type synthesis to form a C-N bond demonstrates its compatibility with common, robust named reactions used for library synthesis and lead optimization.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Successfully used to synthesize a complex heterocyclic target. |
| Comparator Or Baseline | An unproven or incompatible precursor. |
| Quantified Difference | N/A - Demonstrates qualitative success and process compatibility. |
| Conditions | Nucleophilic substitution with a phthalimide salt. |
This provides buyers with confidence that the compound is a validated, practical building block for accessing important classes of bioactive molecules, reducing synthesis design and execution risk.
This compound is the right choice when a research program aims to improve the metabolic stability of a lead compound. By using it to replace a non-fluorinated propyl or hydroxypropyl linker, medicinal chemists can block a potential site of metabolism, a strategy directly enabled by the evidence showing the inertness of the CF2 group.
In process chemistry and scale-up, where reaction predictability is critical, this reagent is a preferred choice for introducing a C3 fluorinated linker. Its balanced C-Br reactivity avoids the sluggishness of chlorides and the potential side-reactions or higher cost of iodides, ensuring a more robust and scalable synthesis of ethers or amines.
For projects focused on creating libraries of novel fluorinated heterocycles, this compound is a validated precursor. Its demonstrated success in synthesizing N-substituted phthalimides confirms its utility in building complex, drug-like molecules via standard nucleophilic substitution pathways.
In materials science, the terminal alcohol and the internal gem-difluoro group make this a valuable monomer or additive. It can be used to synthesize polyesters or polyethers where the fluorine content is intended to enhance thermal stability, chemical resistance, or modify the material's dielectric properties.